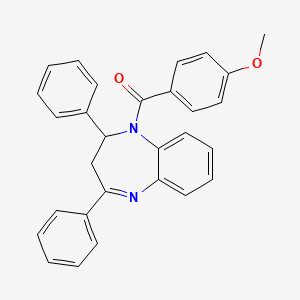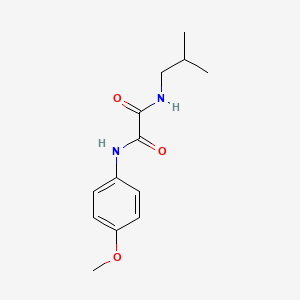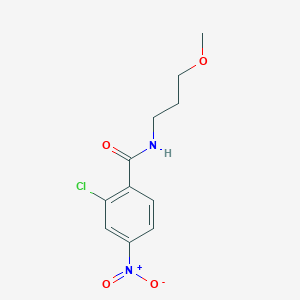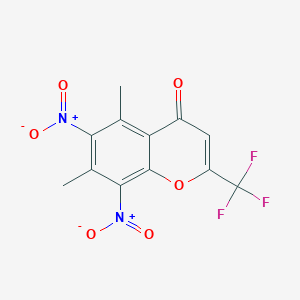![molecular formula C18H21N3O3S B11643509 N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺是一种复杂的有机化合物 ,其分子式为C18H21N3O3S,分子量为359.4 g/mol。该化合物以二甲氨基、氨基甲酰硫基和两个连接到苯甲酰胺核心的甲氧基的存在为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺的合成通常涉及多个步骤,从中间体的制备开始。一种常见的方法涉及 4-(二甲氨基)苯胺与二硫化碳反应形成相应的二硫代氨基甲酸酯。然后在碱性条件下将该中间体与 3,5-二甲氧基苯甲酰氯反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度。使用连续流动反应器和自动化合成设备可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成亚砜或砜。
还原: 还原反应可以将氨基甲酰硫基转化为硫醇或硫醚。
取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 亲核试剂,如甲醇钠 (NaOMe) 或叔丁醇钾 (KOtBu) 可用于取代反应。
形成的主要产物
氧化: 亚砜或砜。
还原: 硫醇或硫醚。
取代: 根据所用亲核试剂的不同,各种取代苯甲酰胺。
科学研究应用
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺在科学研究中有多种应用:
化学: 用作有机合成中的试剂,以及更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,以及药物发现中的先导化合物。
工业: 用于开发新材料,以及作为特种化学品合成中的中间体。
作用机制
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的氨基甲酰硫基可以与蛋白质或酶上的亲核位点形成共价键,可能抑制其活性。二甲氨基可以增强该化合物穿透细胞膜的能力,从而提高其生物利用度和有效性。
相似化合物的比较
类似化合物
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,4-二甲氧基苯甲酰胺: 结构相似,但甲氧基的位置不同。
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,4,5-三乙氧基苯甲酰胺: 含有额外的乙氧基,这可能会改变其化学性质和反应性。
独特性
N-{[4-(二甲氨基)苯基]氨基甲酰硫基}-3,5-二甲氧基苯甲酰胺的独特性在于其官能团的特定排列,赋予了其独特的化学和生物学特性。其二甲氨基、氨基甲酰硫基和甲氧基的组合使其成为多种研究应用的多功能化合物。
属性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H21N3O3S/c1-21(2)14-7-5-13(6-8-14)19-18(25)20-17(22)12-9-15(23-3)11-16(10-12)24-4/h5-11H,1-4H3,(H2,19,20,22,25) |
InChI 键 |
OENLCORNHKKFSH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)

![4-(3-{[(2E)-2-(hydroxyimino)propanoyl]amino}propyl)-4-methylmorpholin-4-ium](/img/structure/B11643465.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)
![methyl (4Z)-1-(furan-2-ylmethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643503.png)

